molecular formula C7H9BO5 B13657979 (3-(Ethoxycarbonyl)furan-2-yl)boronic acid

(3-(Ethoxycarbonyl)furan-2-yl)boronic acid

Cat. No.: B13657979
M. Wt: 183.96 g/mol
InChI Key: DGYQRUBUUVKLTB-UHFFFAOYSA-N
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Description

(3-(Ethoxycarbonyl)furan-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an ethoxycarbonyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Ethoxycarbonyl)furan-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated furan with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Ethoxycarbonyl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(Ethoxycarbonyl)furan-2-yl)boronic acid in various reactions involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The furan ring can also participate in electrophilic aromatic substitution reactions, where the ethoxycarbonyl group acts as an electron-withdrawing group, influencing the reactivity of the furan ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)furan-2-yl)boronic acid is unique due to the presence of both the ethoxycarbonyl and boronic acid groups, which provide distinct reactivity and functionalization options. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

(3-ethoxycarbonylfuran-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYQRUBUUVKLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C(=O)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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